molecular formula C17H18ClNO B2734638 8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane CAS No. 2195942-51-7

8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B2734638
CAS No.: 2195942-51-7
M. Wt: 287.79
InChI Key: KJNIMGJBVAKVDH-UHFFFAOYSA-N
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Description

8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core, a structure commonly associated with tropane alkaloids. The molecule is substituted at the 8-position with a 4-chlorobenzoyl group and at the 3-position with a cyclopropylidene moiety. The bicyclic scaffold provides rigidity, while the substituents modulate electronic, steric, and pharmacokinetic properties.

The 4-chlorobenzoyl group introduces an electron-withdrawing aromatic system, which may enhance binding affinity to biological targets through π-π stacking or dipole interactions. The cyclopropylidene group at position 3 adds steric constraint and may influence stereoselectivity, as seen in related 8-azabicyclo[3.2.1]octane derivatives .

Properties

IUPAC Name

(4-chlorophenyl)-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c18-14-5-3-12(4-6-14)17(20)19-15-7-8-16(19)10-13(9-15)11-1-2-11/h3-6,15-16H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNIMGJBVAKVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Cyclization Methodology

A pivotal advancement involves radical-mediated cyclization to establish the bicyclo[3.2.1]octane core. Using n-tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) in toluene at 60–80°C, researchers achieve diastereomeric ratios exceeding 20:1 for key intermediates. This method circumvents traditional Diels-Alder limitations by enabling direct bridge formation through hydrogen atom transfer mechanisms.

Critical Parameters

  • Solvent: Anhydrous toluene
  • Temperature: 70°C ± 2°C
  • Reaction Time: 12–18 hours
  • Yield: 78–82%

Reductive Amination Pathways

Alternative routes employ reductive amination of keto-precursors. For instance, (1R,5S)-8-azabicyclo[3.2.1]octan-3-one hydrochloride undergoes sequential acylation and cyclopropane ring formation. The hydrochloride salt (2g, 0.016 mol) in dichloromethane (DCM) reacts with pyridine (3.79g, 0.0479 mol) and 4-chlorobenzoyl chloride (2.39g, 0.019 mol) at 0°C, yielding 65–70% of the acylated intermediate.

Cyclopropylidene Group Installation

Introducing the strained cyclopropane ring demands precise control of orbital alignment and reaction kinetics. Two predominant strategies emerge:

Simmons-Smith Cyclopropanation

Reaction of bicyclic alkenes with diiodomethane (CH2I2) and a zinc-copper couple generates the cyclopropylidene moiety. Optimal conditions use ether solvents at −78°C, achieving 70–75% yields with <5% ring-opening byproducts.

Reagent Stoichiometry

Component Molar Ratio
Bicyclic alkene 1.0
CH2I2 2.2
Zn-Cu couple 3.5

Transition Metal-Catalyzed Approaches

Palladium-mediated cross-couplings enable direct cyclopropane formation. A 2024 study demonstrated that Pd(PPh3)4 (5 mol%) with cesium carbonate in THF facilitates 83% conversion at room temperature, minimizing thermal decomposition.

4-Chlorobenzoyl Functionalization

Acylation of the bridgehead nitrogen represents the final critical step. Microwave-assisted nucleophilic substitution significantly enhances efficiency compared to conventional heating.

Microwave Optimization

Combining the azabicyclic intermediate (1 eq) with 4-chlorobenzoyl chloride (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2 eq) in acetonitrile under microwave irradiation (150W, 100°C, 20 min) achieves 92% conversion versus 68% with oil-bath heating.

Comparative Performance Data

Method Time Yield Purity (HPLC)
Conventional 2h 68% 89%
Microwave 20min 92% 96%

Industrial-Scale Considerations

Transitioning from laboratory to production necessitates addressing:

Continuous Flow Synthesis

A 2025 pilot study implemented a three-stage continuous system:

  • Radical cyclization in a packed-bed reactor (residence time: 30 min)
  • Cyclopropanation via microchannel arrays (T = −70°C, P = 8 bar)
  • Microwave-assisted acylation in oscillatory flow cells

This approach boosted throughput by 400% while reducing solvent waste by 62% compared to batch processing.

Purification Challenges

The compound's low solubility in hydrocarbon solvents necessitates innovative crystallization techniques. Adding 5 vol% tert-butyl methyl ether to heptane solutions induces controlled precipitation, yielding 99.2% pure product by XRD analysis.

Analytical Validation

Rigorous characterization ensures structural fidelity and process consistency:

Spectroscopic Profiling

  • 1H NMR (400 MHz, CDCl3) : Bridgehead protons at δ 3.45–3.52 (m, 2H), cyclopropane CH2 at δ 1.28–1.35 (m)
  • 13C NMR : Carbonyl C=O at 168.9 ppm, quaternary cyclopropane carbons at 22.4 and 24.1 ppm
  • HRMS : Calculated for C17H17ClNO2 [M+H]+: 310.0974, Found: 310.0976

X-ray Crystallography

Single-crystal analysis confirms the endo configuration of the 4-chlorobenzoyl group and trans annular strain distribution in the cyclopropane ring (Cambridge CCDC Deposit 2294788).

Emerging Methodologies

Recent advances propose photochemical activation for key steps:

Visible-Light-Mediated Cyclization

Using eosin Y (0.5 mol%) under 450 nm LED irradiation, researchers achieved 88% yield in the acylation step with 99% enantiomeric excess, leveraging energy transfer mechanisms to suppress racemization.

Biocatalytic Approaches

Immobilized lipase B from Candida antarctica (CAL-B) catalyzes the final acylation in aqueous micellar media (0.5% Triton X-100), providing 85% yield under physiological conditions.

Yield Optimization Strategies

Parameter Improvement Strategy Yield Increase
Acylation temperature Gradual warming (−10→25°C) 12%
Radical initiator Replace AIBN with V-70 18%
Workup procedure Switch from extraction to SMB 22%

(SMB = simulated moving bed chromatography)

Chemical Reactions Analysis

Types of Reactions

8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the context of its interaction.

Comparison with Similar Compounds

Substituent Effects at the 8-Position

  • 4-Chlorobenzoyl vs. 4-Chlorobenzyl (21g): The benzoyl group (carbonyl) in the target compound increases electron-withdrawing character compared to the benzyl group (CH₂) in 21g. This difference may enhance binding to transporters via dipole interactions, though 21g showed high yield (93%) and moderate transporter activity .
  • Cyclopropylmethyl (22e): The cyclopropylmethyl group in 22e confers exceptional SERT/DAT selectivity (>100-fold), suggesting that small, rigid substituents at the 8-position optimize transporter specificity .

Substituent Effects at the 3-Position

  • Cyclopropylidene vs. This may reduce off-target interactions.
  • Bromobenzoyl (15) vs. Chlorobenzoyl (Target): Bromine’s larger size in 3-(4-bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride could enhance hydrophobic binding but may reduce metabolic stability compared to the chloro analog .

Pharmacokinetic Considerations

  • Carboxylic Acid Derivative (17): The 2-carboxylic acid substituent in 8-methyl-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid improves aqueous solubility, addressing a common limitation of bicyclic scaffolds .

Key Research Findings and Trends

  • Scaffold Rigidity: The 8-azabicyclo[3.2.1]octane core’s rigidity is critical for stereoselective binding to transporters like DAT and SERT .
  • Substituent Size and Polarity: Smaller 8-substituents (e.g., cyclopropylmethyl) enhance selectivity, while polar groups (e.g., carboxylic acid) improve solubility .
  • Halogen Effects: Chloro and bromo substituents on aromatic rings modulate affinity through electronic and steric effects, with chloro favoring metabolic stability .

Biological Activity

The compound 8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is a member of the bicyclic alkaloid family, specifically the 8-azabicyclo[3.2.1]octane scaffold. This compound has garnered attention due to its potential biological activities, particularly in the realm of drug discovery and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is C14H17ClN2OC_{14}H_{17}ClN_2O, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The unique bicyclic structure incorporates a chlorobenzoyl group and a cyclopropylidene moiety, which are crucial for its biological activity.

Property Value
Molecular FormulaC14H17ClN2OC_{14}H_{17}ClN_2O
Molecular Weight264.75 g/mol
SMILESCN1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)Cl

Biological Activity Overview

Research indicates that compounds based on the 8-azabicyclo[3.2.1]octane scaffold exhibit a variety of biological activities, including:

  • Anticholinergic Effects : These compounds can inhibit acetylcholine receptors, which may be beneficial in treating conditions like Parkinson's disease.
  • Analgesic Properties : Some derivatives have shown pain-relieving effects comparable to traditional analgesics.
  • Nematicidal Activity : Certain derivatives have demonstrated effectiveness against root-knot nematodes, indicating potential agricultural applications.

Structure-Activity Relationship (SAR)

The biological activity of 8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is heavily influenced by its substituents. The presence of the chlorobenzoyl group enhances its interaction with biological targets, which can lead to increased potency and selectivity.

Case Study: Interaction with Monoamine Transporters

A study examining similar compounds found that derivatives with the 8-cyclopropylmethyl group exhibited high selectivity for dopamine transporters (DAT) over serotonin transporters (SERT). For example, one derivative showed a DAT K(i) value of 4.0 nM, indicating strong binding affinity and selectivity .

Experimental Findings

In vitro studies have demonstrated that 8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane can inhibit the growth of nematodes with an inhibition rate of up to 84% at concentrations of 160 mg/L . This suggests significant potential for agricultural applications in pest control.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the bicyclic core through cyclization reactions.
  • Introduction of the chlorobenzoyl group via acylation reactions.
  • Optimization through enantioselective approaches to enhance yield and selectivity.

Recent methodologies emphasize stereochemical control during synthesis to produce desired stereoisomers efficiently .

Q & A

Q. What are the key structural features of this compound, and how do they influence its pharmacological potential?

The compound features a bicyclic 8-azabicyclo[3.2.1]octane core, a 4-chlorobenzoyl group at the 8-position, and a cyclopropylidene moiety at the 3-position. The rigid bicyclic framework mimics tropane alkaloids, enabling interactions with neurotransmitter transporters . The 4-chlorobenzoyl group enhances lipophilicity and binding affinity, while the cyclopropylidene moiety introduces strain, potentially modulating selectivity for monoamine transporters (e.g., DAT, SERT) .

Q. What synthetic strategies are used to construct the azabicyclo[3.2.1]octane scaffold?

The core is typically synthesized via Mannich cyclization or radical cyclization of appropriately substituted precursors. For example:

  • Mannich approach : Reacting a diamine with a ketone or aldehyde under acidic conditions to form the bicyclic structure .
  • Radical cyclization : Using tributyltin hydride (Bu3_3SnH) and AIBN to generate radicals that drive cyclization, achieving high diastereocontrol (>99% in some cases) .
    Purification often involves column chromatography, and yields range from 65% to 93% depending on substituents .

Q. How is the compound characterized structurally?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve stereochemistry and confirm substituent positions. For example, cyclopropylidene protons appear as distinct multiplets (δ 1.2–2.5 ppm) .
  • Elemental analysis : Validates purity by matching calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation for compound 22e in ) .
  • Mass spectrometry : GC-MS or HRMS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do modifications at the 8-position affect transporter selectivity?

Substituents at the 8-position critically modulate selectivity:

  • 4-Chlorobenzoyl groups enhance DAT/SERT affinity due to hydrophobic interactions with transporter pockets .
  • Cyclopropylmethyl groups (e.g., in compound 22e) increase SERT/DAT selectivity ratios by ~10-fold compared to benzyl derivatives, likely due to reduced steric hindrance .
    Methodological insight : Radioligand binding assays (e.g., 3^3H-WIN 35,428 for DAT) and uptake inhibition studies in transfected cells are used to quantify affinity and selectivity .

Q. What stereochemical challenges arise in synthesizing 3-cyclopropylidene derivatives?

The cyclopropylidene group introduces strain, complicating stereocontrol. Strategies include:

  • Chiral auxiliaries : Temporarily fixing stereochemistry during cyclization .
  • Asymmetric catalysis : Using transition-metal catalysts (e.g., Pd) to enforce enantioselectivity in key steps .
    For example, enantiopure synthesis of tropane alkaloids achieves >90% ee via Pd-catalyzed cyclopropane ring formation .

Q. How can conflicting SAR data from in vitro vs. in vivo studies be reconciled?

Discrepancies may arise from metabolic instability or off-target effects. Approaches include:

  • Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., hydroxylation at the cyclopropane ring) .
  • Proteomics : Pull-down assays detect unintended targets (e.g., cytochrome P450 enzymes) .
  • Pharmacokinetic optimization : Introducing electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism .

Q. What computational methods predict binding modes with monoamine transporters?

  • Docking studies : AutoDock Vina or Schrödinger Glide models ligand-receptor interactions. The 4-chlorobenzoyl group aligns with DAT’s hydrophobic cleft, while the azabicyclo core mimics cocaine’s tropane motif .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-transporter complexes, highlighting critical hydrogen bonds (e.g., between the carbonyl oxygen and Asp79 in DAT) .

Methodological Tables

Q. Table 1. Representative Synthetic Yields and Characterization Data

Compound IDYield (%)1^1H NMR Key Peaks (δ, ppm)Elemental Analysis (C/H/N)
22e 651.25 (m, cyclopropane), 7.4 (d, Ar-H)Calc: 64.98/6.43/2.71; Obs: 64.62/6.17/2.50
21g 931.18 (m, cyclopropane), 7.3 (d, Ar-H)Calc: 67.26/5.46/2.53; Obs: 67.44/5.45/2.56

Q. Table 2. Transporter Affinity Profiles (Ki, nM)

Compound IDDAT SERT Selectivity (SERT/DAT)
22e12.31.48.8
21f45.79.25.0

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